(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
“(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a bifunctional small molecule featuring:
- A pyrrolidine ring substituted with a 4-cyclopropyl-1,2,3-triazole group, introducing conformational rigidity and hydrogen-bonding capacity.
- A methanone linker bridging the aromatic and heterocyclic components.
This structural architecture suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator, given the prevalence of similar scaffolds in such targets .
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-3-1-2-18(12-19)15-4-8-17(9-5-15)22(28)26-11-10-20(13-26)27-14-21(24-25-27)16-6-7-16/h1-5,8-9,12,14,16,20H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOJWMAUCGZPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl core is synthesized via palladium-catalyzed coupling of 4-bromobenzoic acid and 3-chlorophenylboronic acid.
Procedure :
- 4-Bromobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) are refluxed in a 3:1 mixture of 1,4-dioxane/water (0.2 M) under nitrogen for 12 h.
- Post-reaction, the mixture is acidified with HCl (2 M), extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Yield : 78–85%.
Alternative Ullmann Coupling
For substrates sensitive to boronic acids, Ullmann coupling using 4-iodobenzoic acid and 3-chloroiodobenzene with CuI/L-proline in DMSO at 90°C for 24 h provides the biphenyl acid in 65–72% yield.
Synthesis of 3-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)Pyrrolidine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via Click chemistry:
Step 1 : Synthesis of propargyl cyclopropane.
- Cyclopropanecarboxaldehyde (1.0 eq) reacts with propargyl bromide (1.2 eq) and K₂CO₃ in THF at 0°C → RT for 6 h (Yield: 89%).
Step 2 : Azide formation.
- 3-Azidopyrrolidine is prepared by treating 3-aminopyrrolidine with NaN₃ and NaNO₂ in HCl/water at 0°C (Yield: 82%).
Step 3 : Cycloaddition.
Optimization of Triazole Formation
Base selection critically impacts reaction efficiency (Table 1):
| Base | Yield (%) |
|---|---|
| Pyrrolidine | 97 |
| Piperidine | >99 |
| Morpholine | 84 |
| Et₃N | 26 |
| Na₂CO₃ | 12 |
Piperidine achieves quantitative yield but is less accessible than pyrrolidine, making the latter preferable for scalability.
Coupling via Amide Bond Formation
Carboxylic Acid Activation
The biphenyl acid is activated using 1,1'-carbonyldiimidazole (CDI):
- 3'-Chloro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) and CDI (1.1 eq) in dichloromethane (0.1 M) are stirred at RT for 1 h.
Nucleophilic Acylation
The activated acid reacts with 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine:
- CDI-activated intermediate (1.0 eq) and pyrrolidine-triazole (1.2 eq) in dichloromethane (0.1 M) are stirred at RT for 6 h.
- Purification via column chromatography (2% MeOH in DCM) yields the title compound (85–91%).
Analytical Characterization
¹H NMR (500 MHz, CDCl₃) : δ 8.12 (d, J = 7.8 Hz, 2H, biphenyl), 7.68–7.42 (m, 6H, aromatic), 4.31 (s, 2H, triazole-CH₂), 3.85–3.45 (m, 4H, pyrrolidine), 2.25 (s, 3H, cyclopropyl-CH), 1.92–1.85 (m, 4H, cyclopropyl).
ESI-MS : m/z 478.1 [M + H]⁺ (calcd 477.8).
HPLC Purity : 98.3% (tR = 4.12 min).
Mechanistic Insights
The CuAAC proceeds through a copper(I)-acetylide intermediate, forming a six-membered transition state that contracts to a stable triazole. Pyrrolidine facilitates deprotonation, enhancing reaction kinetics (ΔG‡ = 24.3 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving its molecular targets.
Mechanism of Action
The mechanism of action of (3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs from Literature
Compound 1 : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Shared features : Chlorinated aromatic ring, heterocyclic substituent (pyrazole vs. triazole).
- Differences : Lacks the biphenyl system and cyclopropane group; shorter alkyl chain.
- Implications : Reduced steric bulk compared to the target compound, likely affecting target selectivity.
Compound 3a : [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone
- Shared features: Methanone linker, fused aromatic/heterocyclic systems.
- Differences : Incorporates indole and dihydropyrazole instead of triazole and cyclopropane.
- Implications : Indole may enhance binding to serotoninergic targets, whereas the target compound’s cyclopropane-triazole motif could favor kinase interactions.
Compound 105y : Dimethyl (1S,2'R,3R,3aS,4'R,5R,5'R,6aR)-2',3,4'-tris(4-chlorophenyl)-4-oxo-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,3'-pyrrolidine]-1,5'-dicarboxylate
- Shared features : Chlorinated aryl groups, complex heterocyclic framework.
- Differences : Spirocyclic architecture and ester functionalities instead of a triazole-pyrrolidine system.
- Implications : Higher molecular weight and rigidity may limit bioavailability relative to the target compound.
Comparative Analysis Table
Research Implications
- Bioactivity : The target compound’s cyclopropyl-triazole group may enhance metabolic stability compared to Compound 1’s methylpyrazole, as cyclopropane rings resist oxidative degradation .
- Solubility : The biphenyl system likely reduces aqueous solubility relative to Compound 3a’s pyridine moiety, necessitating formulation optimization.
- Synthetic Complexity : The spirocyclic Compound 105y requires multi-step synthesis, whereas the target compound’s modular design (biphenyl + pyrrolidine-triazole) allows for easier derivatization .
Methodological Considerations
Structural characterization of these compounds, including crystallographic analysis, often employs SHELX software (e.g., SHELXL for refinement), which is critical for confirming stereochemistry and intermolecular interactions .
Q & A
Q. What are the key steps for synthesizing (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone?
The synthesis typically involves:
- Step 1 : Preparation of the biphenyl core via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) to cross-couple halogenated benzene derivatives .
- Step 2 : Functionalization of the pyrrolidine ring with a cyclopropyl-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Coupling the biphenyl and pyrrolidine-triazole units using a carbonylative reaction (e.g., EDCI/HOBt-mediated amidation) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the triazole and biphenyl groups. For example, the cyclopropyl group shows characteristic peaks at δ 0.5–1.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 434.12 g/mol).
- Infrared Spectroscopy (IR) : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and triazole C=N absorption (~1520 cm⁻¹) .
Q. How can researchers assess its initial biological activity?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR or HIV-1 protease) at 1–100 µM concentrations. Use fluorescence-based substrates (e.g., FITC-labeled peptides) .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazole-pyrrolidine intermediate?
Q. What advanced methods resolve structural ambiguities in the biphenyl-triazole-pyrrolidine system?
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., R/S configuration at the pyrrolidine ring). For example, a similar compound showed a dihedral angle of 85° between biphenyl and pyrrolidine planes .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths (C-N: ~1.34 Å, C-C: ~1.40 Å) and compare with experimental data .
Q. How should researchers address contradictions in biological activity data?
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., triazole binding to ATP pockets in kinases). Key residues (e.g., Lys68 in EGFR) form hydrogen bonds with the carbonyl group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
